1-Piperidinepropionic acid, hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-piperidinepropionic acid, hydrochloride can be achieved through several methods. One common approach involves the reaction of piperidine with acrylonitrile, followed by hydrolysis and subsequent acidification to yield the hydrochloride salt . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Piperidinepropionic acid, hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen, with reagents such as alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-piperidinepropionic acid, hydrochloride involves its interaction with specific molecular targets. For example, it acts as an allosteric inhibitor of protease-activated receptor-2 by binding to an allosteric pocket, thereby modulating the receptor’s activity . This interaction affects downstream signaling pathways, including MAPK signaling and platelet aggregation .
Comparison with Similar Compounds
1-Piperidinepropionic acid, hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with a wide range of applications in drug synthesis.
Piperidine-4-carboxylic acid: Another derivative used in the synthesis of pharmaceuticals and agrochemicals.
Piperidine-3-carboxylic acid: Known for its role in the production of various bioactive compounds.
The uniqueness of this compound lies in its specific inhibitory action on protease-activated receptor-2, which is not commonly observed in other piperidine derivatives .
Properties
IUPAC Name |
3-piperidin-1-ium-1-ylpropanoic acid;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)4-7-9-5-2-1-3-6-9;/h1-7H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTNZXCCWPOONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+](CC1)CCC(=O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14788-15-9 |
Source
|
Record name | 1-Piperidinepropanoic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14788-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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